- 2-Oxooxazolidinylpyrimidine derivatives as PI3K inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 944401-58-5 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
- 2-AMINO-4-TRIFLUOROMETHYLPYRIMIDINE-5-BORONIC ACID PINACOL ESTER
- 2-AMINO-4-TRIFLUOROPYRIMIDINE-5-BORONIC ACID PINACOL ESTER
- [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]amine
- 2-Amino-4-(trifluoromethyl)pyrimidine-5-boronic acid pinacol ester
- 5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))-4-(trifluoromethyl)pyrimidine-2-ylamine
- FEVSQCNVVXXUBK-UHFFFAOYSA-N
- C11H15BF3N3O2
- BCP14924
- EBD842651
- QC
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyrimidinamine (ACI)
-
- MDL: MFCD09952051
- Inchi: 1S/C11H15BF3N3O2/c1-9(2)10(3,4)20-12(19-9)6-5-17-8(16)18-7(6)11(13,14)15/h5H,1-4H3,(H2,16,17,18)
- InChI Key: FEVSQCNVVXXUBK-UHFFFAOYSA-N
- SMILES: FC(C1C(B2OC(C)(C)C(C)(C)O2)=CN=C(N)N=1)(F)F
Computed Properties
- Exact Mass: 289.12100
- Monoisotopic Mass: 289.1209414 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.3
- Molecular Weight: 289.06
Experimental Properties
- Density: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- PSA: 70.26000
- LogP: 1.95800
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA381-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 1g |
3636CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA381-250mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 250mg |
1381CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FA381-100mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 100mg |
664CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T847572-100mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 98% | 100mg |
¥290.70 | 2022-08-31 | |
| TRC | A631360-100mg |
2-Amino-4-trifluoropyrimidine-5-boronic Acid Pinacol Ester |
944401-58-5 | 100mg |
$ 425.00 | 2023-04-19 | ||
| TRC | A631360-250mg |
2-Amino-4-trifluoropyrimidine-5-boronic Acid Pinacol Ester |
944401-58-5 | 250mg |
$ 856.00 | 2023-04-19 | ||
| TRC | A631360-500mg |
2-Amino-4-trifluoropyrimidine-5-boronic Acid Pinacol Ester |
944401-58-5 | 500mg |
$ 1321.00 | 2023-04-19 | ||
| TRC | A631360-1g |
2-Amino-4-trifluoropyrimidine-5-boronic Acid Pinacol Ester |
944401-58-5 | 1g |
$ 1889.00 | 2023-04-19 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12061-5g |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 95% | 5g |
$450 | 2023-09-07 | |
| Fluorochem | 212892-250mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
944401-58-5 | 95% | 250mg |
£112.00 | 2022-03-01 |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Production Method
Production Method 1
1.2 Reagents: Ethyl acetate
Production Method 2
- One-Step Synthesis of 3,4-Disubstituted 2-Oxazolidinones by Base-Catalyzed CO2 Fixation and Aza-Michael Addition, Chemistry - A European Journal, 2019, 25(44), 10284-10289
Production Method 3
1.2 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 6 h, 115 °C; 115 °C → rt
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Production Method 4
- Pi 3-kinase inhibitors and methods of their use, United States, , ,
Production Method 5
- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,
Production Method 6
- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779
Production Method 7
- Preparation of oxazolidin-2-one compounds and uses thereof as PI3K inhibitors, World Intellectual Property Organization, , ,
Production Method 8
1.2 Reagents: Water Solvents: Ethyl acetate
- Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents, World Intellectual Property Organization, , ,
Production Method 9
- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,
Production Method 10
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 11
- Method of inhibiting hamartoma tumor cells, United States, , ,
Production Method 12
- Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Raw materials
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Preparation Products
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine Related Literature
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazines Aminopyrimidines and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazines Pyrimidines and pyrimidine derivatives Aminopyrimidines and derivatives
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
Introduction to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine (CAS No. 944401-58-5)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine (CAS No. 944401-58-5) is a versatile compound with significant applications in the field of medicinal chemistry and drug discovery. This compound belongs to the class of boronic esters and is particularly notable for its utility in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules and pharmaceuticals.
The structure of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine features a pyrimidine core substituted with a trifluoromethyl group and a boronic ester moiety. The trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it highly reactive in various chemical transformations. The boronic ester functionality is crucial for its application in cross-coupling reactions, where it can be readily converted to the corresponding boronic acid or used directly in palladium-catalyzed couplings.
In recent years, there has been a growing interest in the development of new drugs targeting various diseases, including cancer and infectious diseases. The ability of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine to participate in efficient and selective coupling reactions has made it an attractive building block for the synthesis of novel bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of potent inhibitors of kinases involved in cancer progression.
The stability and reactivity of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine have been extensively characterized. It is generally stable under standard laboratory conditions but should be stored under inert atmosphere to prevent degradation. The compound is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), which facilitates its use in various synthetic protocols.
The synthetic accessibility of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine has also been improved through recent advancements in synthetic methods. A notable example is the development of a one-pot protocol that combines multiple steps into a single reaction sequence, significantly reducing the overall time and cost associated with its preparation. This protocol involves the sequential addition of reagents under carefully controlled conditions to achieve high yields and purity.
In addition to its role as a synthetic intermediate, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine has shown promise as a lead compound for drug discovery. Its ability to modulate specific biological targets has been explored in several preclinical studies. For example, researchers at a leading pharmaceutical company have reported that derivatives of this compound exhibit potent antiviral activity against a range of RNA viruses. These findings suggest that further optimization of this scaffold could lead to the development of new therapeutic agents for viral infections.
The environmental impact and safety profile of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine have also been evaluated. Studies have shown that it can be synthesized using environmentally benign reagents and conditions, making it a more sustainable choice for industrial-scale production. Furthermore, preliminary toxicology assessments indicate that it has low toxicity at relevant concentrations and does not pose significant health risks when handled properly.
In conclusion, 5-(4,4, 5, 5-Tetramethyl -1, 3, 2-dioxaborolan - 2 - yl) - 4 - (trifluoromethy l) pyrimidin - 2 - amine (CAS No. 944001 - 68 - 6) is a valuable compound with broad applications in medicinal chemistry and drug discovery. Its unique structural features and reactivity make it an essential building block for the synthesis of bioactive molecules. Ongoing research continues to uncover new opportunities for its use in developing innovative therapeutic agents and advancing our understanding of complex biological systems.
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